N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide
Description
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a complex organic compound that combines an indole moiety with a chromen-2-one structure
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14(2)13-29-18-6-7-19-15(3)20(24(28)30-22(19)11-18)12-23(27)26-17-5-4-16-8-9-25-21(16)10-17/h4-11,25H,1,12-13H2,2-3H3,(H,26,27) |
InChI Key |
RCPISPMZPLCXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide typically involves multi-step organic reactions
-
Synthesis of Chromen-2-one Core
Starting Materials: 4-methyl-7-hydroxy-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The hydroxyl group of the chromen-2-one is alkylated using 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Product: 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one.
-
Coupling with Indole Moiety
Starting Materials: The synthesized chromen-2-one derivative and 1H-indole-6-amine.
Reaction Conditions: The coupling reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole and chromen-2-one moieties are of interest due to their known biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is likely multifaceted, involving interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromen-2-one structure may inhibit enzymes like cyclooxygenase (COX) or interact with DNA.
Molecular Targets and Pathways
Serotonin Receptors: The indole moiety can mimic serotonin, potentially modulating neurotransmission.
Cyclooxygenase (COX): The chromen-2-one structure may inhibit COX enzymes, reducing inflammation.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide: A similar compound with the indole moiety at the 3-position.
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-4-yl}acetamide: A derivative with a different substitution pattern on the chromen-2-one core.
Uniqueness
The unique combination of the indole and chromen-2-one moieties in N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data and case studies.
The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The structure incorporates an indole moiety and a chromene derivative, which are known for their diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds similar to this compound have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| 4b | E. coli | Selective |
| 5d | Salmonella | Selective |
| 4e | Staphylococcus | Moderate |
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives showed inhibition of COX-1 and COX-2, which are critical in the inflammatory pathway. The dual inhibition of COX enzymes and lipoxygenase (5-LOX) was particularly noted for enhancing cardiovascular safety profiles .
Case Study: COX Inhibition
In a study assessing various indole derivatives, compounds with structural similarities to this compound were evaluated for their anti-inflammatory effects on RAW264.7 macrophages. The results indicated that certain derivatives significantly reduced TNF-alpha levels, a key inflammatory cytokine.
3. Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. Compounds derived from indole structures often demonstrate robust antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4d | 85% |
| 5b | 78% |
| 5d | 90% |
Molecular Modeling Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in inflammation and microbial resistance. These studies suggest favorable interactions within the active sites of COX enzymes and bacterial receptors, supporting the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
